molecular formula C26H19BrN2O2 B4667983 2-Bromo-6-ethoxy-4-[1-(pyridin-3-yl)benzo[f]quinolin-3-yl]phenol

2-Bromo-6-ethoxy-4-[1-(pyridin-3-yl)benzo[f]quinolin-3-yl]phenol

Cat. No.: B4667983
M. Wt: 471.3 g/mol
InChI Key: XEEJPEIYMJWWMQ-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxy-4-[1-(pyridin-3-yl)benzo[f]quinolin-3-yl]phenol is a complex organic compound that features a bromine atom, an ethoxy group, and a phenol group attached to a benzoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethoxy-4-[1-(pyridin-3-yl)benzo[f]quinolin-3-yl]phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-ethoxy-4-[1-(pyridin-3-yl)benzo[f]quinolin-3-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

2-Bromo-6-ethoxy-4-[1-(pyridin-3-yl)benzo[f]quinolin-3-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxy-4-[1-(pyridin-3-yl)benzo[f]quinolin-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxy-4-[1-(pyridin-3-yl)benzo[f]quinolin-3-yl]phenol: Similar structure with a methoxy group instead of an ethoxy group.

    2-Bromo-6-ethoxy-4-[1-(pyridin-2-yl)benzo[f]quinolin-3-yl]phenol: Similar structure with a pyridin-2-yl group instead of a pyridin-3-yl group.

Properties

IUPAC Name

2-bromo-6-ethoxy-4-(1-pyridin-3-ylbenzo[f]quinolin-3-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrN2O2/c1-2-31-24-13-18(12-21(27)26(24)30)23-14-20(17-7-5-11-28-15-17)25-19-8-4-3-6-16(19)9-10-22(25)29-23/h3-15,30H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEJPEIYMJWWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CN=CC=C5)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-ethoxy-4-[1-(pyridin-3-yl)benzo[f]quinolin-3-yl]phenol
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